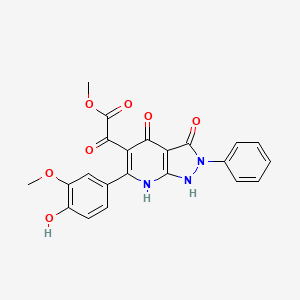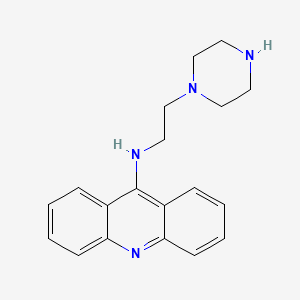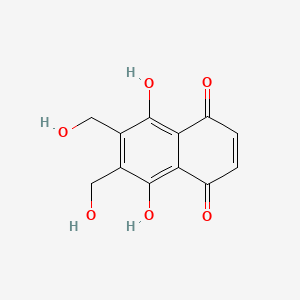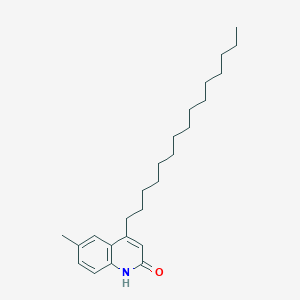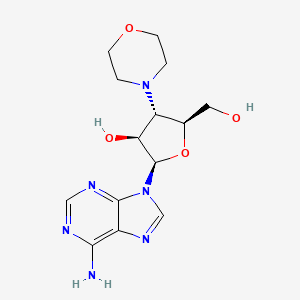![molecular formula C25H26Cl2N4O B12807724 2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol CAS No. 73218-82-3](/img/structure/B12807724.png)
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorinated aromatic ring, an imidazolidine moiety, and an ethanol group, making it a subject of interest in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol typically involves multiple steps, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of the imidazolidine moiety.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Ethanol Addition: Attachment of the ethanol group to the aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient synthesis.
化学反应分析
Types of Reactions
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction of specific functional groups under reducing conditions.
Substitution: Halogen substitution reactions, particularly involving chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Solvents: Organic solvents like dichloromethane and ethanol.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
科学研究应用
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use in oxidation reactions.
3,5-Dichloroaniline: A simpler analog with fewer functional groups.
1,3-Dibenzylimidazolidine: Shares the imidazolidine moiety but lacks the aromatic and ethanol groups.
Uniqueness
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichlorinated aromatic ring, imidazolidine moiety, and ethanol group make it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
73218-82-3 |
|---|---|
分子式 |
C25H26Cl2N4O |
分子量 |
469.4 g/mol |
IUPAC 名称 |
2-[3,5-dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino]ethanol |
InChI |
InChI=1S/C25H26Cl2N4O/c26-22-15-21(28-11-14-32)16-23(27)24(22)29-25-30(17-19-7-3-1-4-8-19)12-13-31(25)18-20-9-5-2-6-10-20/h1-10,15-16,28,32H,11-14,17-18H2 |
InChI 键 |
GZFLPQUUKZZXAG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=NC2=C(C=C(C=C2Cl)NCCO)Cl)N1CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


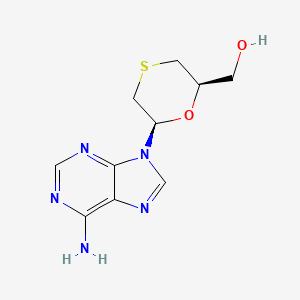
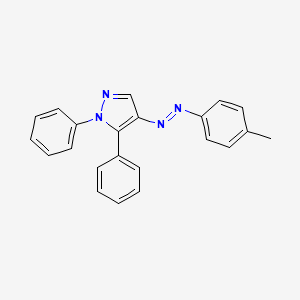
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
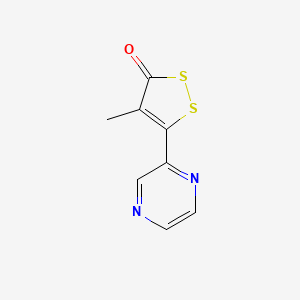
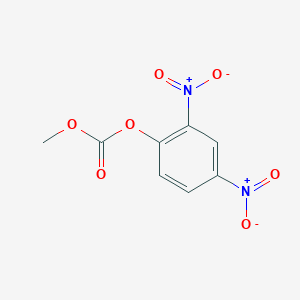
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
